Product packaging for 3-Fluorobenzylamine(Cat. No.:CAS No. 100-82-3)

3-Fluorobenzylamine

Cat. No.: B089504
CAS No.: 100-82-3
M. Wt: 125.14 g/mol
InChI Key: QVSVMNXRLWSNGS-UHFFFAOYSA-N
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Description

Significance of 3-Fluorobenzylamine as a Synthetic Intermediate in Advanced Chemical Research

This compound serves as a crucial building block and intermediate in organic synthesis. chemimpex.com Its unique chemical properties, influenced by the presence of the fluorine atom, make it a valuable reagent in the development of more complex molecules. chemimpex.comcymitquimica.com Researchers utilize this compound to study the reaction rates of benzylamines with other chemical compounds, providing insights into their chemical behavior. lookchem.comchemicalbook.com

The compound is particularly significant in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the creation of substituted amino-sulfonamide protease inhibitors, which are important in the development of drugs targeting proteases. lookchem.comchemicalbook.com The inclusion of the fluorine atom from this compound can influence the efficacy and properties of the final drug compounds. lookchem.com

Overview of Fluorinated Organic Compounds in Scientific Inquiry

Fluorinated organic compounds, also known as organofluorine compounds, are of increasing interest in scientific research due to the unique properties imparted by the fluorine atom. tcichemicals.comlongdom.org Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom. tcichemicals.comtandfonline.com This allows for the substitution of hydrogen with fluorine in organic molecules without causing significant structural changes. acs.org

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often leads to increased metabolic stability in molecules containing this bond. acs.orgwikipedia.org The introduction of fluorine can also alter a compound's physicochemical properties, such as its acidity, basicity, and lipophilicity (the ability to dissolve in fats, oils, and lipids). tandfonline.comacs.org These modifications can enhance a molecule's biological activity and improve its pharmacokinetic profile. tandfonline.comnih.gov

Due to these advantageous properties, fluorinated compounds are widely used in various fields, including:

Pharmaceuticals: It is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds. alfa-chemistry.com

Agrochemicals: Around 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Materials Science: Fluoropolymers exhibit high thermal stability, chemical resistance, and low friction, making them useful in a range of applications. longdom.orgmdpi.com

Multidisciplinary Relevance of this compound Derivatives in Modern Science

The derivatives of this compound have demonstrated relevance across multiple scientific disciplines, largely due to the advantageous properties conferred by the fluorine atom. chemimpex.com

In medicinal chemistry , derivatives of this compound are integral to the development of new therapeutic agents. chemimpex.com For example, they have been used in the synthesis of compounds targeting neurological disorders. chemimpex.comnetascientific.com Research has also explored their use in creating dual inhibitors for enzymes implicated in Alzheimer's disease. researchgate.net The fluorinated structure of these derivatives can enhance their binding affinity to biological targets and improve their metabolic stability. tandfonline.comvulcanchem.com

In materials science , this compound and its derivatives are used in the creation of advanced materials like polymers and resins for coatings and adhesives. chemimpex.comchemimpex.com The incorporation of fluorine can lead to materials with enhanced thermal stability and chemical resistance. netascientific.com Recent research has shown that the position of the fluorine atom in fluorobenzylamine-based perovskites can influence the material's magnetic and polar properties. acs.org

In agrochemicals , these compounds are used in the formulation of more effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com

The versatility of this compound as a synthetic precursor continues to drive its application in diverse areas of scientific research and development. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FN B089504 3-Fluorobenzylamine CAS No. 100-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)methanamine
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InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059219
Record name Benzenemethanamine, 3-fluoro-
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100-82-3
Record name 3-Fluorobenzylamine
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name Benzenemethanamine, 3-fluoro-
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Record name 3-fluorobenzylamine
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Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Fluorobenzylamine

Traditional methods for synthesizing this compound are well-documented, offering reliable routes from commercially available precursors. These pathways are fundamental in laboratory and industrial-scale production.

A primary and efficient method for producing this compound is the reduction of the nitrile group in 3-Fluorobenzonitrile (B1294923). This transformation of the carbon-nitrogen triple bond into a primary amine is typically accomplished using strong reducing agents. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this conversion. doubtnut.comchemistrysteps.com In a typical procedure, 3-Fluorobenzonitrile is treated with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether, followed by an aqueous or acidic workup to yield the primary amine. chemguide.co.ukchemistrysteps.com Research involving the radiosynthesis of related compounds has demonstrated that the reduction of 3-[¹⁸F]fluorobenzonitrile to 3-[¹⁸F]fluorobenzylamine can be achieved quantitatively with LiAlH₄ at room temperature in as little as five minutes, with isolated yields reported at 88±3%. scispace.comnih.gov

Catalytic hydrogenation is another viable, and often more economical, method for nitrile reduction. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org The reaction conditions, including temperature and pressure, are optimized depending on the specific catalyst used. chemguide.co.uk

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. unacademy.comwikipedia.orgmasterorganicchemistry.com This pathway is applicable to the synthesis of this compound starting from 3-Fluorobenzyl bromide. ontosight.ai

The process involves two main steps. First, potassium phthalimide (B116566) is N-alkylated with 3-Fluorobenzyl bromide in a nucleophilic substitution reaction. wikipedia.org The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (H₂N⁻). wikipedia.org In the second step, the resulting N-(3-fluorobenzyl)phthalimide is cleaved to release the primary amine. masterorganicchemistry.com This cleavage is commonly performed by hydrazinolysis (the Ing-Manske procedure), where hydrazine (B178648) is used to precipitate phthalhydrazide (B32825) and liberate the free this compound. wikipedia.org Alternatively, acidic hydrolysis can be used to yield the amine salt. wikipedia.org The Gabriel synthesis is noted for its ability to produce pure primary amines without the formation of secondary or tertiary amine byproducts. wordpress.com

Direct amination, or ammonolysis, involves the nucleophilic substitution of a halogen on an alkyl or benzyl (B1604629) halide by an amino group. doubtnut.com In this approach, 3-Fluorobenzyl bromide or chloride reacts with ammonia, which acts as the nucleophile, to form this compound. youtube.com The reaction is typically carried out in an ethanolic solvent under heat in a sealed vessel to prevent the volatile ammonia from escaping. chemistrystudent.com

A challenge with direct amination is that the primary amine product is itself a nucleophile and can react with the remaining 3-Fluorobenzyl halide to form secondary and tertiary amines. savemyexams.com To favor the formation of the primary amine, a large excess of ammonia is used, ensuring it is the predominant nucleophile available to react with the benzyl halide. savemyexams.com The mechanism of reaction between benzyl halides and ammonia can be dependent on the solvent and any substituents on the benzene (B151609) ring, potentially following a mixed Sₙ1 and Sₙ2 pathway in aqueous media, while favoring an Sₙ2 mechanism in liquid ammonia. stackexchange.com

Table 1: Comparison of Established Synthetic Pathways

Synthetic PathwayStarting MaterialKey Reagents & ConditionsPrimary ProductKey AdvantagesReported Yields
Reduction of Nitrile3-Fluorobenzonitrile1. LiAlH₄ in dry ether 2. H₂O or acid workupThis compoundHigh efficiency and clean conversion. chemistrysteps.comscispace.comUp to 88% (isolated). scispace.comnih.gov
Gabriel Synthesis3-Fluorobenzyl Bromide1. Potassium phthalimide 2. Hydrazine (N₂H₄) or acid hydrolysisThis compoundPrevents over-alkylation, yields pure primary amine. wikipedia.orgwordpress.comGenerally good to excellent.
Direct Amination3-Fluorobenzyl Bromide/ChlorideLarge excess of NH₃ in ethanol, heat. chemistrystudent.comsavemyexams.comThis compoundAtom-economical, direct route.Variable; depends on controlling side reactions.

Gabriel Synthesis from 3-Fluorobenzyl Bromide

Biocatalytic and Green Chemistry Approaches to this compound Synthesis

In response to the growing need for environmentally sustainable chemical manufacturing, new methods focusing on biocatalysis and green chemistry principles are being developed for amine synthesis. ijrpr.commdpi.com

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. frontiersin.org Enzymatic cascade reactions, where multiple sequential reactions are catalyzed by enzymes in one pot, are particularly efficient. nih.gov

A notable development is the synthesis of m-fluorobenzylamine from m-fluoro-phenylalanine using a five-step artificial enzymatic cascade in a whole-cell biocatalysis approach. researchgate.net This system achieved a conversion rate of over 98%. researchgate.netresearchgate.net The cascade involves enzymes such as L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and a ω-transaminase. researchgate.net

Furthermore, specific transaminases have been identified that can synthesize a range of substituted benzylamines. A putrescine transaminase from Pseudomonas putida has been shown to effectively catalyze the amination of various benzaldehyde (B42025) derivatives, including halogenated substrates. frontiersin.orgnih.gov In one study, mono- and dihalogenated benzaldehydes demonstrated excellent conversion to the corresponding benzylamines using isopropylamine (B41738) as the amine donor. frontiersin.orgresearchgate.net These biocatalytic routes represent a significant advancement in producing fluorinated amines like this compound from renewable feedstocks or under mild, aqueous conditions. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For amine production, this includes developing one-pot reactions, using benign solvents, and employing recyclable catalysts. rsc.orgresearchgate.net

One such sustainable method is the one-pot reductive amination of carboxylic acids. This process uses hydrogen gas and ammonia with a recyclable ruthenium-tungsten bimetallic catalyst to produce primary amines with high selectivity. rsc.orgresearchgate.net This approach avoids multiple steps and utilizes readily available reactants. Another innovation is the use of Deep Eutectic Solvents (DESs) as environmentally friendly alternatives to volatile organic solvents in reactions like the Ullman amine synthesis. mdpi.com These methodologies, while not yet specifically detailed for this compound in the reviewed literature, represent the forefront of sustainable amine production and are theoretically applicable to its synthesis, paving the way for greener manufacturing processes. mdpi.comrsc.org

Table 2: Emerging Biocatalytic Approaches

ApproachBiocatalyst / SystemSubstrateKey ConditionsProductReported Conversion
Enzymatic CascadeWhole-cell E. coli expressing 5 enzymes (LAAD, HmaS, SMDH, BFD, ω-TA)m-Fluoro-phenylalanineAqueous buffer, 30°Cm-Fluorobenzylamine>98% researchgate.netresearchgate.net
Biocatalytic TransaminationTransaminase from Pseudomonas putida (Pp-SpuC)3-FluorobenzaldehydeTris-HCl buffer (pH 9.0), 30°C, Isopropylamine as amine donorThis compoundExcellent frontiersin.orgresearchgate.net

Enzymatic Cascade Reactions for Fluorinated Benzylamines

Derivatization Strategies and Complex Molecule Construction Utilizing this compound

This compound serves as a versatile precursor in a variety of chemical transformations designed to build molecular complexity. Its primary amine functionality is a key handle for derivatization, enabling its incorporation into a wide array of molecular architectures, from pharmaceuticals to advanced materials.

The reaction of this compound with carboxylic acids or their derivatives to form amide bonds is a fundamental transformation in organic synthesis. This reaction is central to the construction of many biologically active molecules and polymers. Various coupling reagents and catalysts have been employed to facilitate this transformation efficiently. For example, nickel(II) chloride (NiCl₂) has been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamines, including fluorinated variants, in good to excellent yields. royalsocietypublishing.org The reaction between 4-fluorobenzylamine (B26447) and phenylacetic acid, for instance, proceeds with a 90.4% yield in toluene (B28343) at 110°C. royalsocietypublishing.org Similarly, common amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) are effective for coupling amines with carboxylic acids. researchgate.net Another powerful reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), has been repurposed for the guanylation of aliphatic amines like p-fluorobenzylamine. nih.gov Furthermore, amidation can be achieved through the reaction of amines with esters, as demonstrated in a metal- and base-free method using water as a green solvent, where 3-fluorophenyl benzoate (B1203000) reacts with phenethylamine (B48288) to yield the corresponding amide. rsc.org

Amine SubstrateAcid/Ester SubstrateCoupling ConditionsProductYield
4-FluorobenzylaminePhenylacetic AcidNiCl₂, Toluene, 110°C, 20h2-Phenyl-N-(4-fluorobenzyl)acetamide90.4% royalsocietypublishing.org
p-FluorobenzylamineN/A (Guanylation)HATU, Triethylamine, ACN2-(p-Fluorobenzyl)-1,1,3,3-tetramethylguanidineGood nih.gov
Phenethylamine3-Fluorophenyl benzoateH₂O, 110°C, 12hN-Phenethyl-3-fluorobenzamide80% rsc.org
Equatorial Schiff Base LigandAxial LigandResulting Complex FormulaMetal Center
3-Fluorosalicylaldehyde ethylenediamine (B42938) (3F-salen)This compound[Co(3F-salen)(3F-BnNH₂)₂]⁺Cobalt(III) nih.govnih.gov
Trifluoroacetylacetone ethylenediamine (tfacen)This compound[Co(tfacen)(3F-BnNH₂)₂]⁺Cobalt(III) nih.govnih.gov

Cyclometallation, a reaction that forms a metallacycle through intramolecular C-H bond activation, is a powerful tool for creating organometallic complexes used in catalysis and materials science. Fluorinated benzylamines, such as N,N-dimethyl-3-fluorobenzylamine, have been extensively studied as substrates for cyclopalladation (cyclometallation involving palladium). whiterose.ac.ukresearchgate.netacs.orgacs.org The position of the fluorine substituent significantly influences the regioselectivity of the C-H activation. whiterose.ac.ukacs.org

Research has shown that the outcome of the reaction depends critically on the palladium source used. researchgate.netacs.orgacs.org

With Palladium(II) Acetate (B1210297): When N,N-dimethyl-3-fluorobenzylamine is reacted with palladium(II) acetate (often as the trimer, Pd₃(OAc)₆), C-H activation is non-selective. researchgate.netacs.org This leads to a mixture of regioisomeric palladacycles where the palladium is bound either ortho or para to the fluorine atom. researchgate.netacs.org

With Palladium(II) Chloride: In contrast, when the reaction is performed with a chloride source like lithium tetrachloropalladate(II) (Li₂PdCl₄), the C-H activation is completely regioselective, yielding only the isomer where the palladium is positioned para to the fluorine substituent. researchgate.netacs.org

X-ray crystallography revealed that the resulting acetate-bridged palladacycles adopt a "clam-shell" structure, whereas the chloride-bridged complexes are planar. whiterose.ac.ukacs.org This highlights how subtle changes in the reaction system can direct the outcome of C-H functionalization. researchgate.net

SubstratePalladium SourceMechanism TypeObserved Regioselectivity
N,N-dimethyl-3-fluorobenzylaminePd(OAc)₂Concerted Metalation-Deprotonation (CMD)Non-selective (mixture of isomers) researchgate.netacs.orgacs.org
N,N-dimethyl-3-fluorobenzylamineLi₂PdCl₄Electrophilic Aromatic Substitution (SEAr)Complete selectivity (C-H activation para to fluorine) researchgate.netacs.org

This compound is a valuable starting material for the synthesis of various fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. cymitquimica.com Its structure provides both a nucleophilic amine and a benzyl group that can participate in cyclization reactions. For example, benzylamines are key reactants in the synthesis of quinazolines. organic-chemistry.org In one method, this compound was reacted with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde in 1,4-dioxane (B91453) to synthesize a new triazole aldehyde intermediate, which was then used to construct more complex heterocyclic systems. mdpi.com The incorporation of the 3-fluorobenzyl group is often a key step in building molecules designed for specific biological targets. mdpi.comresearchgate.net

Fluorinated benzylamines are critical building blocks in the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov The strategy involves synthesizing a benzylamine (B48309) derivative containing the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of approximately 110 minutes. nih.govresearchgate.net While 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) is the most cited isomer for this application, the synthetic principles are broadly applicable. mdpi.comfrontiersin.orgrsc.org

The general radiosynthesis of [¹⁸F]FBA involves a multi-step process. rsc.orgnih.govresearchgate.net

Radiofluorination: No-carrier-added [¹⁸F]fluoride is used to displace a leaving group (e.g., a trimethylammonium triflate) on a benzonitrile (B105546) precursor in a nucleophilic aromatic substitution reaction to produce [¹⁸F]fluorobenzonitrile. rsc.orgnih.gov

Reduction: The nitrile group of [¹⁸F]fluorobenzonitrile is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) with a transition metal catalyst, yielding [¹⁸F]fluorobenzylamine. rsc.orgnih.gov

Once synthesized, the [¹⁸F]fluorobenzylamine synthon is conjugated to a biologically active molecule that targets a specific protein or receptor in the body, such as folate derivatives for targeting the folate receptor in tumors or pyrimidine (B1678525) derivatives for imaging COX-2 expression. mdpi.comnih.govnih.govnih.govresearchgate.net This "prosthetic group" approach allows for the reliable and efficient labeling of complex biomolecules for PET imaging studies. rsc.org

Mechanistic Investigations of 3 Fluorobenzylamine Reactivity

Ligand Substitution Mechanisms in Transition Metal Complexes Involving 3-Fluorobenzylamine

The study of ligand substitution reactions in transition metal complexes is crucial for understanding their synthesis, stereochemistry, and catalytic activity. libretexts.org Research on cobalt(III) Schiff base complexes has provided valuable insights into the role of axial ligands like this compound in these mechanisms. nih.govresearchgate.net

In a study involving cobalt(III) complexes with the general formula [Co(Schiff base)(L)₂]⁺, where L was either ammonia (B1221849) (NH₃) or this compound, the complexes were found to undergo sequential, dissociative ligand exchange. nih.govresearchgate.netresearchgate.net The rate of these substitution reactions was heavily dependent on the nature of the axial ligands. nih.govresearchgate.netresearchgate.net

Key Research Findings:

Dissociative Mechanism: The ligand substitution was determined to proceed through a dissociative mechanism. nih.govresearchgate.net This involves the initial loss of a ligand to form a lower-coordination intermediate, followed by the coordination of the incoming ligand. libretexts.org The observation that the reaction rate was not accelerated at higher pH ruled out a conjugate base mechanism. nih.gov

Influence of Axial Ligand: Complexes with this compound as the axial ligand exhibited faster ligand exchange rates compared to those with ammonia. nih.gov This difference in rates was primarily attributed to differences in the entropy of activation rather than the enthalpy of activation, as revealed by Eyring analyses. nih.govresearchgate.net

Redox-Influenced Kinetics: The presence of a reducing agent like ascorbate (B8700270) altered the reaction profile and kinetics of the substitution reactions, although the final product remained the same. nih.govresearchgate.net This highlights the interplay between ligand exchange and redox processes in these cobalt(III) systems.

Correlation with Biological Activity: The cytotoxic activity of these cobalt(III) complexes was found to correlate with both the ligand exchange rate and the reduction potential. nih.govresearchgate.net Complexes that were more easily reduced and underwent faster ligand substitution showed higher toxicity. nih.govresearchgate.net This suggests that the lability of the Co(II) state, formed upon in-vivo reduction, is a key factor in their biological action. nih.gov

Interactive Data Table: Ligand Exchange Rates in Co(III) Complexes
Complex Type Axial Ligand Relative Exchange Rate
[Co(Schiff base)(L)₂]⁺ Ammonia (NH₃) Slower
[Co(Schiff base)(L)₂]⁺ This compound Faster

Radical Pathways in Reactions Involving this compound Derivatives

Mechanistic investigations have pointed towards the involvement of radical species in certain reactions of this compound derivatives. Radical reactions offer alternative pathways to functionalization that are distinct from traditional polar reactions.

One area where radical mechanisms have been proposed is in the reaction of hypervalent iodine reagents bearing a benzylamine (B48309) moiety with sulfenate salts. beilstein-journals.org The formation of sulfonamides from these reactions, along with other byproducts, suggested a complex reaction pathway. beilstein-journals.org The influence of light on the reaction outcome further supported the possibility of a radical mechanism. beilstein-journals.org

In a separate context, the synthesis of functionalized succinimides from aza-1,6-enynes under visible light has been shown to proceed via a radical cascade iodo-sulfonylation. rsc.org Control experiments, such as the quenching of the reaction in the presence of radical scavengers, strongly indicated a radical pathway. rsc.org While not directly involving this compound itself, this study demonstrates a relevant radical mechanism for structurally related compounds.

Recent advances in late-stage difluoromethylation have also highlighted the importance of radical chemistry. rsc.org Minisci-type radical chemistry has been successfully applied for the C(sp²)–H bond difluoromethylation of heteroaromatics. rsc.org

Electrophilic Aromatic Substitution (SEAr) and C-H Activation Mechanisms

The electronic nature of the fluorine substituent in this compound influences the regioselectivity of electrophilic aromatic substitution (SEAr) and C-H activation reactions. The fluorine atom is an ortho, para-directing group, yet it is also deactivating due to its high electronegativity.

Studies on the cyclometallation of N,N-dimethylbenzylamines at palladium have revealed that the regioselectivity of C-H activation can be sensitive to the reaction conditions and the nature of the substituents on the aromatic ring. whiterose.ac.uk For substrates with a meta-fluorine substituent, an ortho-fluorine effect has been observed, which favors the activation of the C-H bond ortho to the C-F bond. whiterose.ac.uk This regioselectivity was found to be solvent-dependent in reactions at iridium but independent of the solvent at rhodium. whiterose.ac.uk

The development of methods for the direct fluorination of aromatic compounds, such as the use of electrophilic fluorinating agents, is an important area of research. iaea.org While classical nitration using nitronium ion (NO₂⁺) is a well-known SEAr reaction, the direct introduction of fluorine often requires specialized reagents. sinica.edu.tw

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, typically positioned ortho or para to the leaving group. sinica.edu.twlibretexts.orgncrdsip.com

The fluorine atom in this compound is not a good leaving group under typical SNAr conditions. However, in appropriately activated systems, a fluorine atom can be displaced. For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient. libretexts.org For instance, aryl fluorides with strong electron-withdrawing groups, such as nitro groups, are significantly more reactive towards nucleophilic attack. ncrdsip.com In fact, due to the high electronegativity of fluorine, aryl fluorides can be more reactive than other aryl halides in SNAr reactions because the electronegative halogen stabilizes the intermediate carbanion (Meisenheimer complex) through an inductive effect. ncrdsip.com

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent reactions provide a clear example of SNAr in a highly fluorinated and activated system. beilstein-journals.org This compound undergoes nucleophilic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

Interactive Data Table: Factors Affecting SNAr Reactivity
Factor Effect on SNAr Rate Rationale
Electron-withdrawing groups (e.g., -NO₂) Increases Stabilizes the intermediate carbanion (Meisenheimer complex). ncrdsip.com
Electronegativity of leaving group (halogen) Increases (F > Cl > Br > I) Inductively stabilizes the intermediate carbanion. ncrdsip.com
Position of activating group ortho or para to leaving group Allows for resonance stabilization of the intermediate carbanion. libretexts.orgncrdsip.com

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Fluorobenzylamine, offering insights into its proton, carbon, and fluorine environments.

Proton (¹H) NMR spectroscopy confirms the presence of the various protons in the this compound molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the benzylic protons (CH₂) appear as a singlet at approximately 3.81 ppm. The protons on the aromatic ring produce a more complex multiplet pattern between 6.90 and 7.25 ppm due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.com The amino (NH₂) protons often present as a broad singlet, in this case around 1.72 ppm, and its chemical shift can be influenced by solvent and concentration. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for this compound

Assignment Shift (ppm) in CDCl₃
Aromatic H 7.251
Aromatic H 7.046
Aromatic H 7.004
Aromatic H 6.900
CH₂ 3.812
NH₂ 1.72

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum shows distinct signals for the benzylic carbon and the aromatic carbons. The benzylic carbon (CH₂) typically resonates around 46.3 ppm. The aromatic carbons exhibit more complex patterns due to coupling with the fluorine atom (C-F coupling). For instance, in a derivative of this compound, the carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF), while other aromatic carbons show smaller coupling constants over two, three, and four bonds (²JCF, ³JCF, and ⁴JCF). mdpi.com In a study of N-(3-Fluorobenzyl)formamide, the aromatic carbons appeared in the region of 114 to 140 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Carbon Environment Chemical Shift (ppm) C-F Coupling Constant (Hz)
C-F 162.0 ¹JCF = 245.7
Aromatic C 135.5 ⁴JCF = 3.2
Aromatic C 129.7 ³JCF = 8.4
Aromatic C 115.3 ²JCF = 21.3

Data is for (3S,3aS,6R,7aS)-3-(((3-Fluorobenzyl)amino)methyl)-6-methylhexahydrobenzofuran-2(3H)-one. mdpi.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds like this compound. It provides information on the electronic environment of the fluorine atom and can be used to study conformational changes and interactions. In a derivative of this compound, the ¹⁹F NMR spectrum in CDCl₃ showed a chemical shift at -115.78 ppm. mdpi.com This technique is particularly useful in studying interactions, as changes in the fluorine's chemical shift can indicate binding events. For example, ¹⁹F NMR has been used to monitor binding equilibria in supramolecular assemblies derived from similar fluorinated benzylamines.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the interactions of ligands, such as this compound, on the surface of materials. In a study involving cadmium sulfide (B99878) (CdS) nanocrystals, ssNMR was used to probe the binding of this compound. rsc.org The ¹³C ssNMR spectra indicated that this compound is more ordered on the CdS nanocrystal surface compared to 3-fluoroaniline, suggesting a more favorable surface arrangement. rsc.org This was attributed to the extra structural flexibility provided by the methylene (B1212753) group in this compound. rsc.org Furthermore, ssNMR revealed a stronger binding affinity of this compound to the CdS surface compared to 3-fluoroaniline. connectnmruk.ac.uk

Chirped-pulse microwave spectroscopy is an advanced technique used to determine the precise three-dimensional structures of molecules in the gas phase. A study on the conformational space of this compound using this technique was presented at the 27th International Conference on High-Resolution Molecular Spectroscopy. unibo.itunibo.it Such studies can identify different conformers of the molecule and investigate tunneling effects, providing a detailed picture of its potential energy surface. unibo.itunibo.it The technique relies on creating a rapid frequency chirp to polarize rotational transitions over a broad bandwidth, allowing for the rapid acquisition of a high-resolution rotational spectrum. hmc.edu

Solid-State NMR Spectroscopy for Ligand Surface Interactions

Mass Spectrometry (MS) for Molecular Identity and Complex Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the identity of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, in the synthesis of a derivative, HRMS (ESI) was used to confirm the product with a calculated m/z for [M+H]⁺ of 292.1713 and a found value of 292.1703. mdpi.com Mass spectrometry is also employed in the characterization of complexes containing this compound, such as cobalt(III) Schiff base complexes, where it is used alongside NMR and X-ray crystallography to fully characterize the compounds. researchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Deuterated chloroform (CDCl₃)
N-(3-Fluorobenzyl)formamide
(3S,3aS,6R,7aS)-3-(((3-Fluorobenzyl)amino)methyl)-6-methylhexahydrobenzofuran-2(3H)-one
Cadmium sulfide (CdS)
3-Fluoroaniline

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the primary amine, the fluorinated aromatic ring, and the methylene bridge. The absorption of IR radiation causes specific bonds within the molecule to vibrate at characteristic frequencies. These vibrations, which include stretching and bending, are recorded as absorption bands in the IR spectrum.

The analysis of the this compound spectrum reveals several key absorption bands that correspond to its constituent functional groups. The presence of the primary amine (-NH₂) group is confirmed by the appearance of two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com Furthermore, the N-H bending vibration can be observed around 1650-1580 cm⁻¹. orgchemboulder.com

The aromatic nature of the compound is indicated by the C-H stretching vibrations of the benzene (B151609) ring, which typically appear in the 3100-3000 cm⁻¹ region. libretexts.org The in-ring C=C stretching vibrations of the aromatic ring are generally observed between 1600-1585 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can also influence the spectrum, giving rise to characteristic overtone and combination bands in the 2000-1665 cm⁻¹ region. libretexts.org

A crucial feature of the this compound spectrum is the absorption band corresponding to the C-F bond. The C-F stretching vibration is typically strong and appears in the 1350-1000 cm⁻¹ range. The C-N stretching vibration of the benzylamine (B48309) moiety is also expected in the fingerprint region of the spectrum, usually between 1250-1020 cm⁻¹ for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines. orgchemboulder.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
3400-3300 and 3330-3250 Primary Amine (-NH₂) Asymmetric and Symmetric N-H Stretch
3100-3000 Aromatic Ring C-H Stretch
1650-1580 Primary Amine (-NH₂) N-H Bend
1600-1585 Aromatic Ring C=C In-Ring Stretch
1335-1250 Aromatic Amine C-N Stretch
1350-1000 Fluoro Group C-F Stretch
910-665 Primary Amine (-NH₂) N-H Wag

Data derived from general principles of IR spectroscopy. orgchemboulder.comlibretexts.org

Detailed research findings from gas-phase IR spectroscopy confirm these assignments. nist.gov The spectrum of this compound shows distinct origins, which are the lowest energy vibrational transitions. colostate.edu Analysis of these spectra helps in understanding the conformational landscape of the molecule. colostate.edu The interpretation of the full IR spectrum, with its unique pattern of absorptions, allows for the unambiguous identification of this compound and distinguishes it from its isomers and other related compounds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic, Structural, and Chemical Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been applied to 3-fluorobenzylamine and related compounds to elucidate their fundamental properties.

DFT calculations have been employed to explore the conformational space of this compound. One such study, using the B3LYP functional with a def2TZVP basis set and incorporating Grimme's empirical dispersion with Becke-Johnson damping (GD3BJ), identified five distinct conformers resulting from the varied orientation of the lateral side chain and the amino group. unibo.it Further optimization at the same level of theory helped in distinguishing these conformers by energy. unibo.it

In studies of more complex systems incorporating this compound as a ligand, such as in Cobalt(III)-Schiff base complexes, DFT calculations have been used to determine structural, electronic, and chemical properties. researchgate.net These calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values to understand the electronic characteristics and reactivity of the resulting complexes. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. General applications of DFT can also predict partial charges on atoms, which helps in understanding phenomena like hydrogen bonding. vulcanchem.com Automated quantum chemistry workflows, often utilizing DFT, can compute properties like methyl cation affinity (MCA) to quantify nucleophilicity, a key chemical property for amines. rsc.org

Table 1: Examples of DFT Methods Applied to this compound and Related Systems

SystemDFT Functional/MethodBasis SetProperties CalculatedReference
This compoundB3LYP-GD3BJdef2TZVPConformational analysis, rotational spectra unibo.it
Co(III)-Schiff base complexes with this compound ligandNot SpecifiedNot SpecifiedStructural, electronic, and chemical properties (HOMO/LUMO) researchgate.net
Ethyl 4-fluorobenzylcarbamate (related compound)B3LYP6-31+G(d), 6-311+G(d,p)Vibrational frequencies, bond lengths, bond angles scirp.orgscirp.org

Quantum Chemical Modeling of Reaction Profiles and Mechanisms

Quantum chemical calculations are essential for mapping the energetic landscapes of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates. While specific, in-depth mechanistic studies focusing solely on this compound's reactions are not widely detailed in the provided results, the methodologies are well-established.

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.

Frequency Calculation: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that a transition state connects the intended reactant and product. beilstein-journals.org

These computational models provide insights into reaction selectivity and kinetics, guiding synthetic efforts. rsc.org

Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

While a dedicated Hirshfeld analysis for crystalline this compound was not found, studies on closely related compounds demonstrate the utility of the method. For a decavanadate (B1236424) compound containing the 4-fluorobenzylammonium (B8765559) cation, Hirshfeld analysis revealed that the most significant contributions to crystal packing arise from O∙∙∙H/H∙∙∙O and H∙∙∙H interactions. csic.es In salts of 4-fluorobenzylamine (B26447), structural analyses show that strong N–H⋯X (where X = O, Cl, Br) hydrogen bonds and weaker C–H⋯Y (where Y = F, π) interactions are the primary driving forces for the self-assembly of diverse supramolecular structures. researchgate.net For Co(iii)-Schiff base complexes with this compound as a ligand, Hirshfeld analysis was performed to examine intermolecular interactions like C-H···O and N-H···H which stabilize the crystal lattice. researchgate.net

These analyses underscore the importance of both strong hydrogen bonds and weaker interactions in dictating the crystal architecture of compounds containing the fluorobenzylamine moiety. researchgate.netacs.org

Table 2: Common Intermolecular Interactions in Fluorobenzylamine-Related Crystals

Interaction TypeDescriptionSignificanceReference
N–H···O/Cl/BrStrong hydrogen bonds between the ammonium (B1175870) group and an electronegative atom.Often the major driving force in crystal packing of salts. researchgate.net
C–H···FWeak hydrogen bonds involving the fluorine substituent.Contributes to the formation of specific supramolecular synthons. researchgate.netacs.org
H···HVan der Waals contacts between hydrogen atoms.Typically contribute a large percentage to the overall surface contacts. researchgate.netcsic.es
C–H···πInteraction between a C-H bond and the π-system of the aromatic ring.Contributes to the stabilization of crystal packing. researchgate.net

Prediction of Spectroscopic Parameters and Molecular Conformations

Theoretical calculations are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the identification of molecular structures, particularly different conformers. nih.gov

For this compound, DFT calculations at the B3LYP/def2TZVP level were used to explore its conformational landscape, leading to the identification of five different conformers. unibo.it The subsequent prediction of rotational spectra for these conformers showed that only one, corresponding to the global minimum, was present in the experimental spectra recorded via microwave spectroscopy. unibo.it The analysis required a coupled Hamiltonian that accounted for spectroscopic parameters, energy separation between vibrational states, and the quadrupole coupling of the ¹⁴N nucleus. unibo.it This synergy between computational prediction and experimental measurement is crucial for unambiguous conformational assignment.

The effect of fluorination on the conformational properties of benzylamines has been a subject of theoretical interest. researchgate.net Computational studies on related molecules, such as ethyl benzyl (B1604629) carbamates, have compared the accuracy of different theory levels (e.g., Hartree-Fock vs. DFT) and basis sets for predicting vibrational (IR) frequencies. scirp.orgscirp.org In one study, the Hartree-Fock method with a 6-31+G(d) basis set provided better results for vibrational frequencies compared to several DFT functionals. scirp.org Such benchmark studies are vital for selecting the appropriate computational protocol to achieve the desired accuracy for predicting spectroscopic parameters. frontiersin.org Computational modeling has also been used to understand the bound geometry of fluorobenzylamine guests within host molecules like cyclodextrins. rsc.org

Solid State Chemistry and Crystallographic Analysis

X-ray Crystallography of 3-Fluorobenzylamine and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. Studies on derivatives of this compound have utilized SC-XRD to elucidate their molecular structures and explore the nuances of their crystal packing.

For instance, a series of cobalt(III) complexes with the general formula [Co(Schiff base)(L)2]+, where L can be this compound, have been synthesized and characterized using X-ray crystallography, among other techniques. Similarly, the crystal structures of various organic compounds incorporating this compound have been determined to understand their chemical reactivity and potential applications. researchgate.netacs.org For example, this compound has been used in the synthesis of substituted amino-sulfonamide protease inhibitors, where crystallographic analysis plays a key role in structure-activity relationship studies.

In another study, the reaction of 1,3-dimethyl-5-methylidenebarbituric acid dimer with this compound yielded a new derivative whose structure was confirmed by X-ray crystallography. researchgate.net The crystallographic data for this compound revealed specific bond lengths and angles, providing a detailed picture of its molecular geometry.

Table 1: Selected Crystallographic Data for a this compound Derivative

Parameter Value
Crystal system Monoclinic
Space group P21/c
a (Å) 10.1234(3)
b (Å) 17.4567(5)
c (Å) 12.5432(4)
β (°) 109.876(1)
Volume (ų) 2089.81(11)
Z 4

Note: This table presents example data for a derivative of this compound and is not representative of all its derivatives.

Influence of Fluorine Substitution on Crystal Symmetry and Packing Structures

The introduction of a fluorine atom into the benzylamine (B48309) framework can significantly alter the resulting crystal symmetry and packing arrangements. This is particularly evident when comparing fluorinated derivatives to their non-fluorinated parent compounds.

In the context of layered hybrid perovskites, the substitution of a fluorine atom at the meta-position of the benzylamine molecule, as in (3-FbaH)₂CuCl₄, results in a polar orthorhombic space group, Pca2₁, at room temperature. nih.govacs.org This is a notable deviation from the triclinic space group (P-1) adopted by the parent benzylammonium compound, (BaH)₂CuCl₄. nih.gov The positional isomerism of the fluorine atom (ortho-, meta-, or para-) on the benzylamine ring leads to distinct crystal symmetries among the resulting copper(II) chloride perovskites. nih.gov

Furthermore, studies on supramolecular organic fluorophores composed of 2-naphthalenecarboxylic acid and fluorobenzylamines have shown that the position of the fluorine substituent can control the resulting crystal structure. While benzylamine forms three types of crystal structures with 2-naphthalenecarboxylic acid, the use of fluorobenzylamine limits the outcomes to two distinct structures, which can be selected by changing the fluorine's position or the crystallization method.

Investigation of Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, C–H···F interactions)

The crystal lattices of this compound derivatives are stabilized by a network of intermolecular interactions, including conventional hydrogen bonds and weaker interactions involving the fluorine atom. The fluorine atom, with its high electronegativity, can participate in non-covalent interactions that are crucial for the stability of the crystal packing.

In the crystal structures of compounds containing fluorine-substituted phenyl rings, C–H···F interactions play a significant role in stabilizing the crystal packing. nih.gov These interactions can interlink molecules to form chains and more complex three-dimensional networks. For example, in some fluorinated imines, C–H···F bonds create zigzag chains that run along a crystallographic axis. nih.gov

In layered perovskite structures incorporating 3-fluorobenzylammonium, the orientation of the organic cations and their interactions with the inorganic layers are key to the structural integrity. While strong N–H···Cl hydrogen bonds are expected between the ammonium (B1175870) head and the inorganic layer, weaker interactions also play a part. In the case of (3-FbaH)₂CuCl₄, weak intermolecular F---F interactions of approximately 3.91 Å may enhance intra-bilayer cohesion. acs.org

Polymorphism Studies in Fluorinated Benzylamine Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. While specific polymorphism studies on this compound itself are not extensively documented in the provided results, the concept is relevant to its derivatives. Different polymorphs can exhibit distinct physical and chemical properties.

The formation of different supramolecular organic fluorophores using 2-naphthalenecarboxylic acid and fluorobenzylamines can be considered a form of polymorphism, where the final structure is dependent on the fluorine substituent's position and the crystallization conditions. This highlights how subtle changes in molecular structure can lead to different packing arrangements. The potential for polymorphism is also alluded to in patent literature, which notes that crystal polymorphism may be present in certain pharmaceutical compounds derived from this compound. google.com

Layered Perovskite Structures Incorporating this compound

This compound, in its protonated form (3-fluorobenzylammonium), can be incorporated as the organic spacer cation in two-dimensional (2D) layered hybrid perovskites. These materials have garnered significant interest due to their tunable electronic and magnetic properties.

A notable example is (3-FbaH)₂CuCl₄, a 2D hybrid layered copper(II) chloride perovskite. nih.govacs.org In this structure, layers of corner-sharing [CuCl₄]²⁻ octahedra are separated by bilayers of 3-fluorobenzylammonium cations. The introduction of the meta-fluorine substituent induces a polar crystal structure (space group Pca2₁), making the material a polar ferromagnet. nih.govacs.org This is a direct consequence of the influence of the fluorine's position on the crystal symmetry. nih.gov

The structure of these layered perovskites can be described as being derived from slicing a 3D perovskite structure and inserting the organic cations between the resulting inorganic layers. iucr.orgresearchgate.net The relative arrangement of these layers, such as being "eclipsed" or "staggered," defines different families of layered perovskites like the Dion-Jacobson (DJ) and Ruddlesden-Popper (RP) phases. nih.govacs.org The (3-FbaH)₂CuCl₄ structure exhibits distortions from the idealized parent structure, including octahedral tilting and layer shifts, which are crucial for its observed properties. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(3-FbaH)₂CuCl₄ ((3-fluorobenzylammonium)₂copper(II) chloride)
(BaH)₂CuCl₄ (benzylammonium copper(II) chloride)
2-naphthalenecarboxylic acid
Benzylamine
1,3-dimethyl-5-methylidenebarbituric acid
Cobalt(III) complexes
Substituted amino-sulfonamide protease inhibitors
Fluorinated imines
4-fluorobenzylamine (B26447)
(2-FbaH)₂CuCl₄ ((2-fluorobenzylammonium)₂copper(II) chloride)

Biological and Medicinal Chemistry Research Applications

Role in Drug Discovery and Development as a Core Scaffold

3-Fluorobenzylamine is a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. chemimpex.com It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its unique properties, including improved solubility and stability, make it a valuable component in drug development. chemimpex.com The presence of the fluorine atom on the benzene (B151609) ring enhances its reactivity and makes it an essential building block for developing new therapeutic agents. chemimpex.comontosight.ai

This compound is particularly important in medicinal chemistry for designing novel compounds with enhanced biological activity. chemimpex.com It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.comnetascientific.comchemimpex.com The fluorinated structure of this compound serves as a scaffold for developing kinase inhibitors and antiviral agents. vulcanchem.com The incorporation of the fluorine atom can influence the properties and efficacy of the final drug compounds, making it a valuable component in the design and synthesis of new pharmaceuticals. lookchem.com

Design and Synthesis of Bioactive Compounds

Antiviral Agents (e.g., HIV Protease Inhibitors)

This compound plays a significant role in the development of antiviral agents, particularly in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors. HIV protease is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. wikipedia.org

The 3-fluorobenzyl group has been incorporated into the structure of potent HIV protease inhibitors. For instance, it is a key intermediate in the synthesis of substituted amino-sulfonamide protease inhibitors DPC 681 and DPC 684. These compounds have demonstrated potent activity against both wild-type and clinically relevant mutant strains of HIV. The synthesis of these inhibitors involves a general route where this compound is reacted with other chemical moieties. researchgate.net

Research has also explored the use of the 3-fluorobenzyl group in other antiviral contexts. For example, N6-(3-Fluorobenzyl)adenosine, a derivative of a natural cytokinin, has shown antiviral effects against human enterovirus 71. mdpi.com The fluorination of the benzyl (B1604629) group in N6-benzyladenosine was found to significantly improve its antiviral activity and selectivity. mdpi.com

Table 1: Antiviral Applications of this compound Derivatives

Compound/DerivativeTarget Virus/EnzymeKey Findings
DPC 681 and DPC 684HIV ProteasePotent inhibitors of both wild-type and mutant HIV strains.
N6-(3-Fluorobenzyl)adenosineHuman Enterovirus 71Enhanced antiviral activity and selectivity compared to the non-fluorinated parent compound. mdpi.com
(4-Chloro-3-fluorophenyl)methanamine derivativesHIV-1 gp120 proteinCan effectively bind to the CD4 binding site, inhibiting viral entry. vulcanchem.com

Anticancer Agents and Antiproliferative Activity

Derivatives of this compound have shown promise as anticancer agents with antiproliferative activity against various cancer cell lines. vulcanchem.com The incorporation of the 3-fluorobenzyl moiety into different molecular scaffolds has led to the development of compounds with significant cytotoxic effects on cancer cells.

For example, pyrimidine (B1678525) derivatives containing a 3-fluorobenzylamino group have demonstrated anticancer activity comparable to or better than the standard drug doxorubicin (B1662922) against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer). researchgate.net Some of these compounds were also found to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Furthermore, 3,5-bis(benzylidene)-4-piperidones, which are synthetic analogs of curcumin, have been studied for their anticancer properties. nih.gov While the lead compound in this class is 3,5-bis(2-fluorobenzylidene)-4-piperidone (B8390681) (EF24), the investigation of various derivatives, including those with different substitutions, has been crucial for structure-activity relationship studies. nih.govscispace.com Additionally, isosteviol (B191626) derivatives incorporating a 3-fluorobenzylamide have been synthesized and evaluated for their cytotoxic activities. mdpi.com

Table 2: Anticancer and Antiproliferative Activity of this compound Derivatives

Compound ClassCancer Cell LinesKey Findings
Pyrimidine derivativesMCF-7, A549, A498, HepG2Potent anticancer activity, with some compounds inducing apoptosis. researchgate.net
Thiazolo[4,5-d]pyrimidine derivativesA375, C32, DU145, MCF-7/WTA 7-chloro derivative showed significant antitumor properties. mdpi.com
Bipiperidine derivativesVariousExhibit anti-cell proliferative and anti-angiogenic activity. google.com
allo-gibberic acid-based 1,3-aminoalcoholsHeLa, SiHa, A2780, MCF-7, MDA-MB-231Showed antiproliferative activity against a panel of human cancer cell lines. researchgate.net
(4-Chloro-3-fluorophenyl)methanamine derivativesBreast cancer cell linesInduce apoptosis by modulating cell cycle regulators. vulcanchem.com

Antifungal Activity

The application of this compound extends to the development of antifungal agents. While the provided information does not offer extensive details on this specific application, the general synthetic route for creating potent HIV protease inhibitors, which includes the use of this compound, has also been noted in the context of synthesizing compounds with potential antifungal activity. researchgate.net This suggests that the structural features of this compound-containing compounds may be adaptable for targeting fungal pathogens.

Anti-Aggregating Agents for Neurodegenerative Diseases (e.g., Amyloid-β peptide for Alzheimer's disease)

In addition to enzyme inhibition, this compound derivatives are being explored as agents that can prevent the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's. The aggregation of amyloid-β (Aβ) peptide is a hallmark of this disease.

A novel series of 3-aminobenzofuran derivatives were designed as multifunctional agents for Alzheimer's disease. nih.gov Among these, a compound containing a 2-fluorobenzyl moiety (a positional isomer of the 3-fluoro derivative) demonstrated the best inhibitory activity against both AChE and BuChE, and also showed activity against self- and AChE-induced Aβ aggregation. nih.gov This highlights the potential of fluorinated benzylamine (B48309) scaffolds in developing drugs that can tackle multiple pathological aspects of Alzheimer's disease. The design of dual binding site inhibitors often incorporates fragments like fluorobenzylamine to interact with key residues in the target proteins. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. These studies systematically modify the structure of a lead compound and assess the impact of these changes on its interaction with a biological target. nih.govfrontiersin.orgnih.gov

The position of the fluorine atom on the benzyl ring is a key determinant of a molecule's biological activity. tandfonline.com In a study of thrombin inhibitors, a 4-fluorobenzyl derivative exhibited a five-fold increase in inhibitory potency compared to the non-fluorinated parent compound. tandfonline.com This enhancement was attributed to favorable interactions between the fluorine atom and amino acid residues in the enzyme's active site. tandfonline.com While this study highlights the 4-fluoro isomer, it underscores the significant impact that the position of fluorine can have on binding affinity.

SAR studies on necroptosis inhibitors based on a ontosight.airesearchgate.nettandfonline.comthiadiazole scaffold revealed that specific substitutions on the benzylamide portion, which can be derived from this compound, were critical for activity. nih.gov These studies often explore a range of halogen substitutions to find the optimal electronic and steric properties for target engagement. nih.gov

In the development of antiproliferative agents, SAR studies of isosteviol-based 1,3-aminoalcohols showed that an N-(4-fluorobenzyl) moiety was highly effective against cancer cell lines. mdpi.com This finding, although involving the 4-fluoro isomer, points to the general importance of the fluorobenzyl group in conferring cytotoxic activity. The introduction of a fluorine atom can influence factors such as lipophilicity and electronic distribution, which in turn affect how the molecule interacts with its biological target. ontosight.ai

Furthermore, research on 3,5-difluorobenzylamine (B151417) (DFBA) derivatives has shown that modifications to the alkylamino group can significantly impact potency at nicotinic acetylcholine (B1216132) receptors. This highlights how even subtle changes to the amine portion of the molecule, in conjunction with the fluorinated ring, can fine-tune biological activity.

The table below summarizes key findings from SAR studies involving fluorinated benzylamine derivatives, illustrating the impact of structural modifications on biological activity.

Compound Class Structural Modification Impact on Biological Activity
Thrombin Inhibitors4-fluorobenzyl vs. benzyl5-fold increase in inhibition tandfonline.com
Necroptosis Inhibitors ontosight.airesearchgate.nettandfonline.comthiadiazole with dihalobenzylamidesOptimal for necroptosis inhibition nih.gov
Antiproliferative Isosteviol DerivativesN-(4-fluorobenzyl) moietyEffective against cancer cell lines mdpi.com
DFBA DerivativesVariation in alkylamino groupSignificant impact on potency at nAChRs

Prodrug Design and Activation Mechanisms in Biological Systems

A prodrug is an inactive or less active compound that is converted into an active drug within the body through enzymatic or chemical reactions. nih.gov This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govblumberginstitute.org The this compound moiety can be incorporated into a prodrug to be released as part of the active metabolite or to influence the activation process.

One study investigated the use of aliphatic amines as pro-drug moieties in phosphonoamidate drugs. biorxiv.org The research showed that phosphoramidates can be cleaved by cellular phosphoramidases to release the active phosphonate-containing drug. biorxiv.org The study included this compound as one of the amine pro-drugs and found that its efficacy was comparable to that of the non-fluorinated benzylamine. biorxiv.org This suggests that the 3-fluoro substitution is well-tolerated in this prodrug system and opens the possibility of using fluorine labeling for pharmacodynamic studies. biorxiv.org

The bioactivation of prodrugs can occur through various enzymatic pathways, including those mediated by hydrolases, cytochrome P450 oxidases, or reductases. nih.gov For instance, cobalt(III)-Schiff base complexes have been designed as anticancer prodrugs. researchgate.netmdpi.com These complexes are relatively inert but can be reduced in the hypoxic environment of tumors to the more labile Co(II) form, which then releases the active cytotoxic ligands. mdpi.com While the specific ligands in these studies were not this compound itself, the principle of designing metal complexes as prodrugs that release active components is a relevant concept.

A novel prodrug activation mechanism that is independent of enzymes has also been discovered. ibs.fr In this case, benzoxaborole-based prodrugs react with adenosine-based biomolecules like ATP to form a potent inhibitor of a bacterial enzyme. ibs.fr This highlights the diverse and sometimes non-traditional ways prodrugs can be activated in biological systems.

The table below provides examples of prodrug strategies and their activation mechanisms.

Prodrug Strategy Activation Mechanism Example
Phosphonoamidate ProdrugsCleavage by phosphoramidasesRelease of an enolase inhibitor biorxiv.org
Cobalt(III) ComplexesReduction to Co(II) in hypoxic conditionsRelease of cytotoxic ligands mdpi.com
Benzoxaborole ProdrugsEnzyme-independent reaction with ATPFormation of a potent enzyme inhibitor ibs.fr

Modulation of Pharmacological Properties Through Fluorination (e.g., enhanced solubility, stability, membrane permeability, lipophilicity)

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its pharmacological properties. researchgate.netresearchgate.nettandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system. mdpi.combeilstein-journals.org

Enhanced Metabolic Stability: One of the most common reasons for incorporating fluorine is to block metabolic oxidation. ucd.ieresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. ucd.ie By strategically placing a fluorine atom at a metabolically labile site, the drug's half-life can be extended, leading to improved pharmacokinetic profiles. researchgate.net

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine's effect on lipophilicity is complex. While a single fluorine atom on an aromatic ring can increase lipophilicity, highly fluorinated groups can decrease it. This allows for the fine-tuning of a drug's ability to pass through cell membranes and the blood-brain barrier. researchgate.netmdpi.com

Solubility: The introduction of fluorine can also impact a compound's solubility. For example, the powerful electron-withdrawing effect of fluorine can polarize adjacent N-H or O-H bonds, making them better hydrogen bond donors and thereby enhancing solvation by water. u-tokyo.ac.jp Conversely, increased lipophilicity can sometimes lead to decreased aqueous solubility. tandfonline.com

Basicity (pKa): As the most electronegative element, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. researchgate.nettandfonline.com This can be advantageous as a less basic compound may have better membrane permeability and thus improved bioavailability. tandfonline.com

Improved Binding Affinity: Fluorine can also enhance a drug's binding affinity to its target protein. researchgate.nettandfonline.com This can occur through various non-covalent interactions, including dipole-dipole, dipole-quadrupole, and hydrogen bonding interactions between the fluorine atom and the protein's active site. tandfonline.com In some cases, fluorinated molecules can form covalent bonds with their target enzymes. nih.gov

The table below summarizes the effects of fluorination on various pharmacological properties.

Property Effect of Fluorination Rationale
Metabolic Stability IncreasedThe strong C-F bond is resistant to enzymatic cleavage. ucd.ie
Membrane Permeability EnhancedFluorine can increase lipophilicity and modulate pKa. researchgate.netmdpi.com
Solubility ModulatedCan increase solubility by enhancing hydrogen bonding or decrease it by increasing lipophilicity. tandfonline.comu-tokyo.ac.jp
Binding Affinity IncreasedFavorable interactions (e.g., dipole-dipole) with the target protein. tandfonline.com
Basicity (pKa) DecreasedThe strong electron-withdrawing effect of fluorine. researchgate.nettandfonline.com

Advanced Bioanalytical Applications in Biological Systems

The unique properties of this compound and its derivatives also lend themselves to advanced bioanalytical applications. The presence of the fluorine atom can be exploited for detection and quantification in complex biological matrices.

Mass Spectrometry (MS): In mass spectrometry, the presence of fluorine can be beneficial for the analysis of small molecules. For example, gas chromatography-mass spectrometry (GC-MS) has been used to analyze isomeric fluorobenzylamines, with accurate mass data confirming the identity of the compounds and their impurities. waters.com In liquid chromatography-mass spectrometry (LC-MS), derivatization of amino acids with fluorinated reagents, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, has been employed for their analysis in body fluids. google.com

Positron Emission Tomography (PET): A significant application of fluorine in bioanalysis is the use of the fluorine-18 (B77423) (¹⁸F) isotope in Positron Emission Tomography (PET) imaging. mdpi.com PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. By labeling a drug candidate or a targeting ligand with ¹⁸F, researchers can study its distribution, target engagement, and pharmacokinetics in preclinical and clinical settings. researchgate.netnih.gov For instance, ¹⁸F-labeled fluorobenzylamine has been used as a building block to synthesize radiotracers for imaging cyclooxygenase-2 (COX-2) enzymes. nih.gov

Derivatization Reagent: Fluorinated benzylamines can also be used as derivatization reagents to improve the analytical detection of other molecules. For example, 2,this compound (an isomer of this compound) has been used in the aminolysis of epoxides to facilitate their analysis. uu.nl

The table below highlights some of the advanced bioanalytical applications of fluorinated compounds.

Technique Application Role of Fluorine/Fluorinated Compound
GC-MS / LC-MS Analysis of small molecules and amino acidsConfirms identity and aids in derivatization for enhanced detection. waters.comgoogle.com
PET Imaging In vivo imaging of biological targetsThe ¹⁸F isotope serves as the positron-emitting radiolabel. mdpi.comnih.gov
Derivatization Analysis of epoxidesFluorobenzylamine acts as a reagent to create a derivative that is more easily detected. uu.nl

Applications in Materials Science and Engineering

Utilization in Polymer and Resin Development for Coatings and Adhesives

Amines are fundamental components in the formulation of curing agents for epoxy resins, which are widely used in high-performance coatings and adhesives. google.comm-chemical.co.jp The selection of the amine is critical as it dictates the performance characteristics of the final cured product. sci-hub.se 3-Fluorobenzylamine and its derivatives can be employed in the creation of specialty polymers and resins. The incorporation of the fluoro-substituted benzylamine (B48309) structure can impart enhanced thermal stability and chemical resistance to the resulting materials. netascientific.comchemimpex.com

The amine group of this compound can react with the epoxy groups of a resin to form a cross-linked, three-dimensional network, a fundamental process in the curing of epoxy-based adhesives and coatings. google.comm-chemical.co.jp While specific research detailing the performance of this compound as a primary curing agent is not extensively documented in the provided results, the general reactivity of benzylamines suggests their potential in such applications. The modification of epoxy resins with various polymers is a known strategy to enhance properties like toughness and adhesion. mdpi.com The use of fluorinated amines like this compound could offer a pathway to novel bio-based and recyclable epoxy adhesives. mdpi.com

The development of advanced curing agents is a continuous area of research, with a focus on creating formulations with properties such as low viscosity, rapid curing times, and improved resistance to environmental factors. westlakeepoxy.comwestlakeepoxy.comnouryon.com The unique electronic properties conferred by the fluorine atom in this compound may influence the reactivity and final properties of the cured polymer network, making it a candidate for developing specialized adhesives and coatings. researchgate.net

Development of Advanced Materials with Tuned Thermal Stability and Chemical Resistance

The introduction of fluorine atoms into polymer structures is a well-established strategy for enhancing thermal stability and chemical resistance. 3-Chloro-4-fluorobenzylamine, a related compound, is noted for its application in creating specialty polymers and resins with improved thermal and chemical resilience. netascientific.comchemimpex.com This suggests that this compound could similarly contribute to the development of advanced materials with these desirable properties.

Table 1: Potential Impact of this compound on Material Properties
PropertyAnticipated Effect of Incorporating this compoundUnderlying Mechanism
Thermal StabilityIncreasedHigh bond energy of the C-F bond; stability of the aromatic ring.
Chemical ResistanceImprovedFluorine atoms provide a protective shield against chemical attack.

Influence on Nanocrystal Synthesis, Phase Control, and Morphology

In the synthesis of colloidal nanocrystals, surface ligands play a critical role in controlling particle size, shape (morphology), and crystalline phase. rsc.orgmdpi.com Amines, including benzylamine derivatives, are often used as solvents and ligands in these syntheses. rsc.org While direct studies on this compound's role in nanocrystal synthesis were not prominent in the search results, the principles of ligand-directed synthesis suggest its potential influence.

The coordination of the amine group to the surface of a growing nanocrystal can modulate growth rates on different crystal facets, thereby controlling the final shape of the nanoparticle. mdpi.com The electronic nature of the fluorinated aromatic ring could further influence the binding affinity of the ligand to the nanocrystal surface, offering a means to fine-tune nanocrystal properties. The choice of precursors and ligands is crucial for achieving specific phases in materials like nickel sulfide (B99878) nanocrystals. rsc.org It is plausible that this compound could be used to direct the phase and morphology of various metal-containing nanocrystals.

Design and Study of Multiferroic Materials

Multiferroic materials, which exhibit simultaneous ferroelectric and magnetic ordering, are of significant interest for next-generation data storage and sensor applications. mpg.depan.pl The design of new multiferroic materials often involves creating complex crystal structures where these properties can coexist and couple.

A key area where this compound has a direct and significant application is in the synthesis of hybrid organic-inorganic perovskite multiferroics. acs.org Specifically, it has been used to synthesize (3-FbaH)₂CuCl₄, a layered copper halide perovskite. In this compound, the protonated this compound acts as the organic cation separating the inorganic [CuCl₄]∞ layers. acs.org

Research has shown that the position of the fluorine atom on the benzylamine ring is critical in determining the crystal symmetry of the resulting perovskite. acs.org The use of this compound (meta-fluoro substitution) leads to a polar orthorhombic crystal structure (space group Pca2₁) at room temperature. This polar structure is a prerequisite for ferroelectricity. In contrast, isomers using 2-fluorobenzylamine (B1294385) or 4-fluorobenzylamine (B26447) result in centrosymmetric, non-polar structures. acs.org

Magnetic measurements have confirmed that (3-FbaH)₂CuCl₄ exhibits ferromagnetism, and because it also possesses a polar structure, it is classified as a polar ferromagnet and a potential type I multiferroic. acs.org This demonstrates that this compound is not just a structural component but an active design element that dictates the symmetry and, consequently, the multiferroic potential of the material. The study of such materials, where ferroelectricity is induced by the magnetic structure, is a frontier in materials science. mpg.demdpi.com

Table 2: Influence of Fluorobenzylamine Isomers on Perovskite Crystal Structure acs.org
Organic Cation SourceResulting CompoundCrystal System (Room Temp.)Space Group (Room Temp.)Polarity
2-Fluorobenzylamine(2-FbaH)₂CuCl₄-CentrosymmetricNon-polar
This compound(3-FbaH)₂CuCl₄OrthorhombicPca2₁Polar
4-Fluorobenzylamine(4-FbaH)₂CuCl₄-CentrosymmetricNon-polar

The synthesis of other multiferroic materials, such as lead iron niobate (PFN), often involves complex processes where achieving a pure phase is a significant challenge. researchgate.net While not directly used in the synthesis of PFN, the role of organic molecules in directing the structure of complex oxides is an area of active research.

Q & A

Q. How is 3-Fluorobenzylamine synthesized and characterized in academic research?

this compound is often synthesized via nucleophilic substitution or amidation reactions. For example, it can react with 2,4-dichlorophenoxypropanoyl chloride to form N-(3-fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide, yielding ~80% product after purification by column chromatography. Characterization typically involves ¹H-NMR (to confirm proton environments) and mass spectrometry (to verify molecular weight). For instance, the product showed a singlet at δ 4.49 ppm (CH₂NH) and a molecular ion peak at m/z 342.0 (M+H)⁺ . Rotational spectroscopy (6–78 GHz range) further confirms structural features, such as amino group orientation and fluorine substitution effects .

Q. What experimental techniques determine the conformational landscape of this compound?

Rotational spectroscopy (59.8–78 GHz and 6–18 GHz ranges) and DFT calculations (B3LYP/def2TZVP with GD3BJ dispersion correction) are key. Five conformers were predicted computationally, but only the global minimum (with NH₂ positioned above/below the aromatic plane) was observed experimentally. Spectral splitting (~19 MHz for µc-type transitions) arises from amino group tunneling, requiring analysis via a coupled Hamiltonian model that accounts for quadrupole coupling (¹⁴N nucleus) and vibro-rotational interactions .

Q. How does fluorination position influence molecular dynamics in benzylamine derivatives?

Fluorination at the 3-position introduces steric and electronic effects distinct from 2- or 4-fluorinated analogs. For example, tunneling splitting in this compound (19 MHz) is intermediate between benzylamine (1 MHz) and 2-fluorobenzylamine (12,000 MHz). This suggests fluorination position alters tunneling barrier heights and pathways, likely due to differences in NH₂ group mobility and fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How do tunneling effects complicate the interpretation of rotational spectra in this compound?

Tunneling splits rotational transitions into multiple components due to the NH₂ group’s motion through the aromatic plane. For µc-type transitions, splitting (~19 MHz) arises from interstate transitions between vibrational states, while µb-type lines split due to intrastate transitions. Resolving these requires coupled Hamiltonian models incorporating energy separation, quadrupole coupling constants, and Coriolis interactions. This complexity exceeds simpler systems like benzylamine, where splitting is minimal .

Q. How should researchers resolve contradictions in conformational data for fluorinated benzylamines?

Contradictions (e.g., varying tunneling magnitudes across isomers) demand systematic contradiction analysis :

  • Compare experimental (rotational constants, splitting patterns) and computational (DFT-predicted barrier heights) data.
  • Re-evaluate approximations (e.g., dispersion corrections in DFT) and experimental resolution limits.
  • Cross-reference with analogous systems (e.g., 2-fluorobenzylamine’s 12,000 MHz splitting ) to identify fluorination-dependent trends.
    This approach aligns with frameworks for analyzing contradictions in complex molecular systems .

Q. How can DFT predictions for this compound conformers be validated against experimental data?

Validation involves:

  • Optimizing all possible conformers at the B3LYP/def2TZVP+GD3BJ level.
  • Calculating rotational constants (A, B, C) and dipole moment components.
  • Matching these to observed rotational spectra. Discrepancies >2% suggest missing conformers or inadequate theory (e.g., neglecting anharmonicity). For this compound, the global minimum’s predicted constants aligned within 0.5% of experimental values, confirming methodology robustness .

Q. Methodological Recommendations

  • For synthesis : Prioritize ¹H-NMR and HPLC-MS for purity assessment, especially when deriving bioactive analogs .
  • For spectral analysis : Use sub-3 kHz resolution instruments to detect intrastate tunneling splitting .
  • For contradiction resolution : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data ) to isolate fluorination-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.